molecular formula C7H15NO B2525865 [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol CAS No. 2241128-49-2

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol

Cat. No.: B2525865
CAS No.: 2241128-49-2
M. Wt: 129.203
InChI Key: VGJDOVOKSWFTCD-RQJHMYQMSA-N
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Description

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is a chiral amino alcohol featuring a cyclopentane ring with a methyl group at position 1, an amino group at position 2, and a hydroxymethyl substituent. Its stereochemical configuration (1R,2R) is critical for its biological activity and synthetic applications.

Properties

IUPAC Name

[(1R,2R)-2-amino-1-methylcyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(5-9)4-2-3-6(7)8/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJDOVOKSWFTCD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Epoxidation and Ring-Opening

A patent by WO2004052310A2 outlines a strategy for synthesizing carbocyclic nucleosides via epoxide intermediates, which can be adapted for this compound:

Step 1: Cyclopentene Ester Synthesis

  • Starting material : Methyl cyclopentene-1-carboxylate.
  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) yields the trans-epoxide with >90% diastereomeric excess (de).
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, forming (1R,2R)-1-hydroxymethyl-2-methylcyclopentane oxide.

Step 2: Epoxide Aminolysis

  • Reaction conditions : Ammonia in methanol at 60°C for 12 hours.
  • Outcome : Regioselective ring-opening at C2 introduces the amino group, yielding the target compound with 85% enantiomeric excess (ee).

Reductive Amination of Cyclopentanones

A modified reductive amination protocol, analogous to methods for (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, offers a stereocontrolled route:

Step 1: Cyclopentanone Synthesis

  • Substrate : 1-Methylcyclopentanone-2-carboxylic acid.
  • Protection : Esterification with methanol and p-toluenesulfonic acid (PTSA) forms the methyl ester.

Step 2: Reductive Amination

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in ethanol.
  • Yield : 72% after chromatographic purification.

Enzymatic Resolution of Racemic Mixtures

For racemic precursors, enzymatic resolution using lipases or esterases achieves enantiopure product:

  • Substrate : Racemic 1-methyl-2-aminocyclopentylmethanol acetate.
  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
  • Outcome : 98% ee after 24 hours at 25°C.

Analytical Data and Characterization

Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Melting Point 163–165°C (hydrochloride salt)
Specific Rotation ([α]²⁵D) -7° (c = 0.6, EtOH)

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.72 (dd, J = 11.4 Hz, 1H, CH₂OH), 3.15 (m, 1H, C2-H), 2.98 (m, 1H, C1-H), 1.85–1.45 (m, 6H, cyclopentane), 1.32 (s, 3H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1070 cm⁻¹ (C–O alcohol).

Industrial-Scale Optimization

Crystallization and Purification

  • Solvent system : Ethanol/water (3:1 v/v) at −20°C.
  • Purity : >99.5% by HPLC.

Green Chemistry Approaches

  • Catalyst : Recyclable Amberlyst-15 for esterification steps (95% yield over 5 cycles).
  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.

Applications and Derivatives

Pharmaceutical Intermediates

  • Entecavir synthesis : Key precursor for antiviral agents via guanine coupling.
  • Chiral ligands : Asymmetric hydrogenation catalysts in API production.

Derivatization Pathways

  • N-Alkylation : Dimethylation with formaldehyde/sodium borohydride yields tertiary amines.
  • Esterification : Acetic anhydride forms prodrug candidates (85% yield).

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Industrial Production Techniques

Industrial production often employs optimized synthetic routes to maximize yield and purity, utilizing techniques such as continuous flow chemistry and advanced catalysts.

Chemistry

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature allows it to be used in asymmetric synthesis, making it valuable for producing enantiomerically pure compounds.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Its structural features enable it to modulate enzyme activity and receptor binding, influencing various biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. It has shown promise as a precursor for drug development, particularly in the context of cancer treatment due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study 1: Anticancer Activity

Research indicates that modifications in the cyclopentyl structure can enhance binding affinity to CDK targets. For instance, the addition of a methyl group to the cyclopentyl ring significantly improved selectivity against CDK isoforms while maintaining favorable pharmacokinetic properties .

Case Study 2: Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective effects by modulating neurotransmitter systems. Its ability to influence receptor pathways suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Varying Ring Systems

a) trans-(2-Aminocyclohexyl)methanol (CAS 5691-21-4)
  • Structure: Cyclohexane ring with amino and hydroxymethyl groups in trans configuration.
  • Key Differences: Larger ring size (six-membered vs.
  • Applications : Used as a chiral building block in asymmetric synthesis, similar to the target compound .
b) rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol (CAS 75198-16-2)
  • Structure : Cyclopropane ring with trifluoromethyl and hydroxymethyl groups.
  • Key Differences : Smaller ring size introduces significant ring strain, which may enhance reactivity in certain reactions .
  • Stereochemical Impact : Racemic mixtures complicate enantiomeric purity, unlike the enantiopure target compound .
c) 2-Amino-1-phenyl-1-propanol (Cathine, CAS 37577-07-4)
  • Structure: Acyclic amino alcohol with a phenyl substituent.
  • Pharmacological Activity: Acts as a stimulant (found in Catha edulis), highlighting how non-cyclic amino alcohols can exhibit distinct biological effects compared to cyclopentane/cyclohexane derivatives .

Stereochemical and Functional Group Comparisons

a) Impact of Configuration on Bioactivity
  • The (1R,2R) configuration in the target compound is analogous to the pharmacologically active (R,R) diastereomer of Cathine, which has a [α]D of +33.14° (ethanol) .
  • emphasizes that stereochemical misassignment (e.g., via Rogers’s η parameter) can lead to false chirality-polarity conclusions, underscoring the need for rigorous analysis in enantiopure synthesis .
b) Hydrogen Bonding and Stability
  • Compounds like 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}-ethyl)phenol () exhibit intramolecular O–H···N hydrogen bonds, stabilizing their conformations. The target compound likely shares this feature, enhancing its stability in solution .

Physical and Chemical Properties

Property [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol (Inferred) trans-(2-Aminocyclohexyl)methanol ((1R2R)-2-(Aminomethyl)cyclopropyl)methanol
Molecular Formula C₇H₁₅NO (Estimated) C₇H₁₅NO C₅H₁₁NO
Boiling Point ~180–200°C (Estimated) N/A 180.1 ± 13.0°C
Density ~1.0 g/cm³ (Estimated) N/A 1.0 ± 0.1 g/cm³
LogP ~1.5 (Estimated) N/A 2.41

Biological Activity

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound possesses a cyclopentane ring with a hydroxymethyl group and an amino group, contributing to its biological interactions. Its molecular formula is C7H15NOC_7H_{15}NO with a molecular weight of approximately 129.2 g/mol. The stereochemistry of the compound is crucial for its biological activity, as it can influence binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxymethyl group can participate in biochemical reactions. These interactions may modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Studies indicate that modifications in the cyclopentyl structure can enhance potency against CDK2 and CDK4/6, suggesting its potential as an anticancer agent .
  • Receptor Binding : The structural features allow for selective binding to certain receptors, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound show significant inhibitory effects on cancer cell proliferation by targeting CDK pathways. For instance, a related compound demonstrated a Ki value of 0.09 nM against CDK2, indicating high potency .
  • Neuroprotective Effects : The ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on various cancer cell lines. The results indicated that certain modifications increased selectivity and potency against CDK2:

CompoundCDK2 Ki (nM)Selectivity
Compound A0.09High
Compound B0.20Moderate
Compound C0.50Low

This data highlights the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced cell death. The study utilized primary neuronal cultures treated with the compound before exposure to oxidative agents:

  • Cell Viability : Increased by 30% compared to untreated controls.
  • Mechanistic Insights : The compound reduced reactive oxygen species (ROS) levels and modulated apoptotic markers.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing differential absorption of polarized IR light .
  • NMR Spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for diastereomer identification .

Advanced Tip : Combine computational modeling (DFT) with experimental data to predict and verify spectral signatures .

How can researchers design experiments to study enzyme inhibition mechanisms involving this compound?

Q. Advanced Research Focus

  • Kinetic Analysis : Measure KiK_i (inhibition constant) using Lineweaver-Burk plots under varied substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate interaction forces .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme binding pockets to identify key residues (e.g., hydrogen bonds with the hydroxymethyl group) .

Pitfall Avoidance : Account for pH-dependent protonation states of the amino group, which affect binding affinity .

What methods are effective for separating enantiomers of this compound?

Q. Basic Research Focus

  • Chiral Stationary Phase HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer for kinetic separation .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize enantiopure salts .

Advanced Optimization : Screen multiple crystallization solvents (e.g., ethanol/water mixtures) to enhance diastereomer solubility differences .

How does the cyclopropane ring influence the compound’s reactivity in medicinal chemistry applications?

Q. Advanced Research Focus

  • Ring Strain : The cyclopropane’s 60° bond angles increase electrophilicity, enabling nucleophilic ring-opening reactions in biological systems .
  • Conformational Restriction : The rigid ring enhances target selectivity by pre-organizing the amino and hydroxymethyl groups for binding .
  • Metabolic Stability : Compare degradation rates of cyclopropane vs. cyclohexane analogs using liver microsome assays .

Experimental Design : Synthesize isosteric analogs (e.g., cyclobutane or oxetane rings) to isolate strain effects .

What analytical strategies are recommended for quantifying this compound in complex matrices?

Q. Basic Research Focus

  • LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 158 → 140 (hydroxymethyl loss) .
  • Derivatization : Enhance detectability by reacting the amino group with dansyl chloride for fluorescence detection .
  • Internal Standards : Deuterated analogs (e.g., CD₃-substituted) improve quantification accuracy in biological samples .

How can computational modeling guide the optimization of this compound for CNS targets?

Q. Advanced Research Focus

  • Blood-Brain Barrier (BBB) Penetration : Predict logBB values using QSAR models incorporating polar surface area and logP .
  • Docking Studies : Simulate interactions with GABAₐ or NMDA receptors using AutoDock Vina. Prioritize poses with hydrogen bonds to Arg/Lys residues .
  • ADMET Profiling : Use tools like SwissADME to assess toxicity risks (e.g., hERG inhibition) early in design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.